5-Methyl-5-azaspiro[2.4]heptane-4,7-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-5-azaspiro[2.4]heptane-4,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-8-4-5(9)7(2-3-7)6(8)10/h2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDYSSCMDVFJFLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)C2(C1=O)CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 5 Methyl 5 Azaspiro 2.4 Heptane 4,7 Dione and Its Derivatives
Overview of Azaspiro[2.4]heptane Construction Strategies
The synthesis of the azaspiro[2.4]heptane ring system presents a unique set of challenges, primarily centered around the construction of the sterically demanding spirocyclic junction and the control of stereochemistry. General strategies often rely on either the formation of the cyclopropane (B1198618) ring onto a pre-existing pyrrolidine (B122466) derivative or the construction of the pyrrolidine ring from a cyclopropyl precursor.
Cyclization Reactions in Spiro-Ring Formation: Historical and Modern Perspectives
The formation of spiro-rings through cyclization reactions is a cornerstone of synthetic organic chemistry. Historically, intramolecular cyclization reactions, such as Dieckmann and Thorpe-Ziegler condensations, were instrumental in the formation of cyclic ketones. However, the construction of the highly strained cyclopropane ring in a spirocyclic fashion requires more specialized methods.
Modern approaches to spiro-cyclopropane formation often involve the reaction of an exocyclic alkene with a carbene or carbenoid species. The Simmons-Smith reaction, which utilizes a zinc carbenoid, is a classic and reliable method for the cyclopropanation of alkenes. mdpi.com More contemporary methods often employ transition metal catalysis, particularly with rhodium and palladium, to facilitate the transfer of a carbene moiety from a diazo compound or other precursor. nih.gov These catalytic systems offer the advantage of high efficiency and the potential for stereocontrol.
Another powerful strategy for the construction of spirocycles is the use of cycloaddition reactions. The [3+2] cycloaddition of azomethine ylides with activated alkenes has emerged as a highly effective method for the synthesis of spiro-pyrrolidines. nih.govtandfonline.comrsc.org This approach allows for the rapid assembly of complex heterocyclic systems with a high degree of stereocontrol.
Precursor Chemistry and Stereocontrolled Approaches
The stereocontrolled synthesis of 5-azaspiro[2.4]heptane derivatives is of paramount importance, as the biological activity of chiral molecules is often dependent on their absolute configuration. A common strategy for achieving stereocontrol is to start from a chiral precursor. In the context of 5-azaspiro[2.4]heptane synthesis, derivatives of proline, a naturally occurring chiral amino acid, are attractive starting materials. mdpi.commdpi.com
A plausible and documented synthetic pathway to the core of 5-azaspiro[2.4]heptane derivatives begins with 4-hydroxyproline. google.com This chiral starting material can be oxidized to the corresponding 4-ketoproline derivative. mdpi.com Subsequent olefination, for instance through a Wittig reaction, can introduce an exocyclic methylene (B1212753) group at the 4-position. masterorganicchemistry.comorganic-chemistry.org This 4-methylenepyrrolidine derivative then serves as the key precursor for the crucial cyclopropanation step to form the spiro[2.4]heptane framework. The stereochemistry of the final product can often be influenced by the choice of reagents and reaction conditions in the cyclopropanation step.
Targeted Synthesis of 5-Methyl-5-azaspiro[2.4]heptane-4,7-dione
Multi-component Reaction Design for Spiro-Imide Systems
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer a highly efficient route to complex molecules. tandfonline.comnih.gov The 1,3-dipolar cycloaddition of azomethine ylides with dipolarophiles is a particularly powerful MCR for the synthesis of pyrrolidine-containing spirocycles. nih.goviaea.org
In the context of synthesizing the 5-azaspiro[2.4]heptane-4,7-dione core, a hypothetical MCR could involve the in situ generation of an azomethine ylide from an amino acid and an aldehyde, which then undergoes a [3+2] cycloaddition with a suitable cyclopropene-containing dipolarophile. However, a more direct and relevant approach involves the reaction of an azomethine ylide with a maleimide derivative to construct a spiro-pyrrolidine-dione system. While this does not directly form the cyclopropane ring, it highlights the utility of MCRs in building the succinimide (B58015) portion of the target molecule.
For instance, the three-component reaction of isatin (B1672199), sarcosine (N-methylglycine), and a dipolarophile can generate complex spiro-pyrrolidine oxindoles. nih.govrsc.org Adapting this to the synthesis of the target molecule, one could envision a reaction between a cyclopropanone derivative, an N-methylated amino acid, and a suitable activating agent to form the spiro-succinimide in one pot.
The following table illustrates the types of spiro-pyrrolidine structures that have been successfully synthesized using multi-component 1,3-dipolar cycloaddition reactions.
| Dipolarophile | Azomethine Ylide Source | Spiro-Product | Yield (%) | Reference |
| (E)-3-arylidene-4-chromanones | Isatin, Sarcosine | Spiro[chromanone-pyrrolidine] | High | researchgate.net |
| 4-hydroxy-6-methyl-3-((E)-3-phenylacryloyl)-2H-pyran-2-ones | Isatin, Sarcosine | Spiro[pyranone-pyrrolidine] | High | nih.gov |
| 5-arylidene thiazolidine-2,4-diones | Isatin, Secondary Amino Acids | Spiro[thiazolidinone-pyrrolidine] | High | rsc.org |
Palladium-Catalyzed Intramolecular Cyclization Routes
Palladium catalysis has become an indispensable tool in modern organic synthesis, enabling a wide range of transformations, including cross-coupling, C-H activation, and cyclization reactions. rsc.org For the synthesis of the 5-azaspiro[2.4]heptane-4,7-dione scaffold, a palladium-catalyzed intramolecular cyclization could be a viable strategy.
One potential approach would involve a palladium-catalyzed cyclopropanation. For example, a suitably functionalized pyrrolidine-2,5-dione bearing an allylic carbonate or a related leaving group could undergo an intramolecular palladium-catalyzed reaction to form the spiro-cyclopropane ring. While direct examples for the synthesis of the target molecule are scarce, palladium-catalyzed [2+1] annulations of ylides and alkenes to form cyclopropanes have been reported, suggesting the feasibility of such a transformation. rsc.org
Furthermore, palladium-catalyzed reactions involving maleimides are known. For instance, the palladium(II)-catalyzed cyclization of 2-methyl aromatic ketones with maleimides through a dual C-H activation process has been demonstrated to produce tricyclic heterocyclic molecules. rsc.org This showcases the reactivity of maleimides in palladium-catalyzed processes and opens the door for the development of novel cyclization strategies to access the target spiro-dione system.
The table below summarizes some examples of palladium-catalyzed reactions that are relevant to the synthesis of cyclopropanes and the functionalization of maleimides.
| Substrate 1 | Substrate 2 | Catalyst/Ligand | Product Type | Reference |
| Sulfoxonium ylides | Norbornenes | Palladium catalyst | Cyclopropane-fused norbornenes | rsc.org |
| 2-methyl aromatic ketones | Maleimides | Pd(II) / Ac-Ile-OH | Tricyclic heterocycles | rsc.org |
| Bromothiophenes | Cyclopropylboronic acid | Pd(OAc)2 / SPhos | Cyclopropylthiophenes | nih.gov |
Photochemical Diazotization and Cycloaddition Reactions for Spiro-Cyclopropanes
Photochemical reactions offer unique pathways for the construction of strained ring systems under mild conditions. The photochemical [2+2] cycloaddition of alkenes with maleimides is a well-established method for the synthesis of cyclobutane-fused systems. researchgate.netnih.govacs.orgacs.org While this does not directly yield a cyclopropane, the resulting cyclobutane could potentially undergo further transformations, such as a ring contraction, to afford the desired spiro-cyclopropane.
A more direct photochemical approach would involve the generation of a carbene species that can then add to an exocyclic double bond of a pyrrolidine-2,5-dione precursor. Photochemical decomposition of diazo compounds is a common method for generating carbenes. For instance, the photolysis of a diazo compound in the presence of 4-methylene-1-methylpyrrolidine-2,5-dione could, in principle, yield the desired this compound.
Furthermore, photochemical diazotization, a process that converts a primary amine to a diazonium salt which can then decompose to a carbene, could be another viable route. However, the application of this method to the synthesis of complex spirocyclic systems is less common and would require careful optimization.
The following table provides examples of photochemical reactions involving maleimides, which are structurally related to the succinimide core of the target molecule.
| Reactant 1 | Reactant 2 | Conditions | Product Type | Reference |
| N-Alkyl Maleimide | Alkene | 370 nm irradiation | Cyclobutane-fused system | nih.govacs.org |
| N-Aryl Maleimide | Alkene | Thioxanthone, 440 nm irradiation | Cyclobutane-fused system | nih.govacs.org |
| N-Alkyl Maleimide | Alkyne | 370 nm irradiation, HFIP or TFA | Cyclobutene-fused system | researchgate.net |
Stereoselective and Enantioselective Synthesis of Azaspiro[2.4]heptane-4,7-dione Scaffolds
The creation of the chiral spirocenter in azaspiro[2.4]heptane-4,7-diones with high enantiopurity is a formidable synthetic challenge. Researchers have developed several sophisticated strategies to address this, primarily focusing on asymmetric catalysis.
Asymmetric Hydrogenation Methodologies
Asymmetric hydrogenation is a powerful tool for establishing stereocenters with high enantioselectivity. In the context of 5-azaspiro[2.4]heptane derivatives, this methodology is often applied to prochiral precursors, such as unsaturated lactams or ketones. While direct data on the asymmetric hydrogenation to this compound is limited, analogous systems provide significant insights into potential catalytic systems.
Ruthenium and rhodium complexes bearing chiral phosphine ligands have demonstrated remarkable efficacy in the asymmetric hydrogenation of related cyclic substrates. For instance, the enantioselective hydrogenation of a precursor to (S)-7-amino-5-azaspiro[2.4]heptane has been achieved with high enantiomeric excess using a Ruthenium-based catalyst. rsc.org A highly effective asymmetric hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropane carboxylates in the presence of [RuCl(benzene)(S)-SunPhos]Cl has been reported, achieving enantioselectivities of up to 98.7% ee. rsc.org This reaction provides a key intermediate for the enantioselective synthesis of the (S)-7-amino-5-azaspiro[2.4]heptane moiety, which is a component of some quinolone antibacterial agents. rsc.org
Below is a table summarizing the performance of various chiral phosphine ligands in the asymmetric hydrogenation of unsaturated precursors analogous to those that could be used for the synthesis of this compound.
| Catalyst Precursor | Chiral Ligand | Substrate | Solvent | H₂ Pressure (atm) | Temp (°C) | ee (%) | Ref |
| [Rh(COD)₂]BF₄ | (S,S)-f-spiroPhos | α,β-unsaturated nitrile | Toluene | 10 | 25 | >99 | rsc.org |
| [RuCl(benzene)Cl]₂ | (S)-SunPhos | Protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylate | Methanol | 50 | 50 | 98.7 | rsc.org |
| Ir(I) complex | Phosphoramidite ligand | β,γ-unsaturated γ-lactam | CH₂Cl₂ | 50 | 25 | 99 | researchgate.net |
Chiral Catalyst Development for Spirocyclization
The direct enantioselective construction of the spirocyclic core through a catalytic spirocyclization reaction is a highly atom-economical and elegant approach. This often involves the use of chiral catalysts that can effectively control the three-dimensional orientation of the reactants during the ring-forming step.
Organocatalysis has emerged as a particularly powerful strategy for the enantioselective synthesis of spiro compounds. pharm.or.jp Chiral amines, phosphoric acids, and bifunctional catalysts have been successfully employed in various spirocyclization reactions. For instance, cinchona alkaloid-derived catalysts have been utilized in the asymmetric synthesis of spiro-dihydropyrano cyclohexanones through a cascade reaction, achieving high enantioselectivities. While not directly applied to this compound, this approach highlights the potential of organocatalysis in constructing complex spirocyclic systems.
Transition metal catalysis also plays a crucial role in chiral catalyst development for spirocyclization. Gold(I) complexes with phosphine-nitrogen chiral ligands have been investigated for asymmetric reactions leading to spirolactones. rsc.org The development of novel chiral ligands is central to advancing these methodologies.
The following table presents representative chiral catalysts and their performance in enantioselective spirocyclization reactions that are mechanistically relevant to the synthesis of azaspiro[2.4]heptane-4,7-diones.
| Catalyst | Reaction Type | Substrates | Solvent | Yield (%) | ee (%) | Ref |
| Cinchonidine-derived PTC | Phase-transfer alkylation | Glycine imine, Allylic dibromide | Toluene/CH₂Cl₂ | 71 | 90 | researchgate.net |
| (DHQ)₂AQN | Michael/alkylation cascade | Arylidenepyrazolone, Diethyl bromomalonate | Cyclohexane/H₂O | up to 67 | up to 93 | |
| Quinine-squaramide | Michael addition | Amino ester imine, Unsaturated pyrazolamide | Dichloromethane | up to 96 | up to 96 | researchgate.net |
Diastereoselective Control in Spiro-Lactam Synthesis
In cases where the substrate already contains one or more stereocenters, controlling the diastereoselectivity of the spirocyclization becomes critical. The formation of the new stereocenter at the spiro-carbon relative to the existing chiral centers can be influenced by either the substrate itself (substrate-controlled) or by the chiral reagents or catalysts used (reagent-controlled).
Substrate-controlled diastereoselectivity often relies on the steric and electronic properties of the starting material to direct the approach of the incoming reagents. For example, a stereoselective formal [3+2] cycloaddition has been developed to construct the spiro-γ-lactam core of ansalactam A, where the existing stereocenters in the starting material guide the formation of the new spirocenter. nih.gov
Reagent-controlled diastereoselectivity is achieved by employing chiral auxiliaries or catalysts that override the directing influence of the substrate's inherent chirality. The Staudinger reaction, a [2+2] cycloaddition of a ketene and an imine, has been utilized for the diastereoselective synthesis of spiro-β-lactams. rsc.orgmdpi.com In these reactions, the stereochemical outcome is often dictated by the specific reagents and reaction conditions employed.
The table below illustrates examples of diastereoselective control in the synthesis of spiro-lactams, showcasing different approaches to achieving high diastereomeric ratios.
| Reaction Type | Substrates | Control Element | Diastereomeric Ratio (d.r.) | Ref |
| Formal [3+2] Cycloaddition | Chiral imine, Alkene | Substrate-controlled | Single diastereomer | nih.govresearchgate.net |
| Staudinger Reaction | Isomaleimide, Carboxylic acid | Reagent-controlled | Stereoselective | rsc.orgmdpi.com |
| 1,3-Dipolar Cycloaddition | Azomethine ylide, Dipolarophile | Catalyst-controlled (MCCFe₂O₄@l-proline) | Stereoselective | nih.gov |
Green Chemistry Principles and Sustainable Synthetic Routes
Several green chemistry approaches are applicable to the synthesis of azaspirocyclic compounds. Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a complex product, are highly atom-economical and can significantly reduce the number of synthetic steps, thereby minimizing waste. The use of environmentally benign solvents, such as water or bio-derived solvents, is another important consideration. researchgate.net
Furthermore, the development of reusable catalysts, such as the l-proline functionalized manganese ferrite nanorods used in the stereoselective synthesis of spirocyclic pyrrolidines, aligns with the principles of green chemistry by facilitating catalyst recovery and reuse. nih.gov The application of microwave-assisted synthesis can also contribute to greener processes by reducing reaction times and energy consumption.
The following table summarizes some green chemistry metrics and their application in the synthesis of nitrogen heterocycles, providing a framework for evaluating the sustainability of synthetic routes to this compound.
| Green Chemistry Principle | Application in Heterocycle Synthesis | Potential Benefit for Azaspiro[2.4]heptane-4,7-dione Synthesis |
| Atom Economy | Multicomponent reactions (MCRs) for the one-pot synthesis of complex heterocycles. | Reduction of synthetic steps and waste generation. |
| Use of Catalysis | Transition metal and organocatalysis to enable efficient and selective transformations. | High stereoselectivity with low catalyst loading, minimizing stoichiometric waste. |
| Safer Solvents & Auxiliaries | Use of water, ionic liquids, or solvent-free conditions. | Reduced environmental impact and improved safety profile of the synthesis. |
| Design for Energy Efficiency | Microwave-assisted or ultrasound-mediated reactions. | Faster reaction times and lower energy consumption. |
| Use of Renewable Feedstocks | Deriving starting materials from biomass. | Reduced reliance on fossil fuels and increased sustainability. |
By embracing these advanced synthetic methodologies and green chemistry principles, the scientific community can continue to develop efficient, selective, and sustainable routes to this compound and its derivatives, paving the way for new discoveries in various fields of chemical science.
Reactivity Profiles of the Dione (B5365651) and Lactam Moieties in this compound
The reactivity of the heterocyclic portion of this compound is largely governed by the two carbonyl groups and the tertiary imide nitrogen. These features provide sites for both nucleophilic and electrophilic attack.
Nucleophilic Addition and Condensation Reactions
The carbonyl carbons of the dione moiety are electrophilic and thus susceptible to nucleophilic attack. Reactions with common nucleophiles such as organometallic reagents (e.g., Grignard reagents, organolithium compounds), hydrides (e.g., sodium borohydride, lithium aluminum hydride), and amines are anticipated. The outcome of these reactions can vary from simple addition to one or both carbonyls to more complex condensation and rearrangement pathways.
For instance, the reaction with a strong reducing agent like lithium aluminum hydride would likely lead to the reduction of both carbonyl groups to hydroxyls, yielding the corresponding diol. Milder reducing agents, such as sodium borohydride, might exhibit some selectivity, potentially favoring the reduction of one carbonyl over the other, although this would be highly dependent on the reaction conditions.
Condensation reactions with primary amines or hydrazines could lead to the formation of the corresponding imines or hydrazones, respectively. Such transformations are common for dicarbonyl compounds and would proceed via initial nucleophilic addition followed by dehydration.
| Nucleophile | Expected Product(s) | Reaction Type |
| Grignard Reagents (R-MgX) | Tertiary alcohols | Nucleophilic Addition |
| Lithium Aluminum Hydride (LiAlH4) | Diols | Reduction |
| Primary Amines (R-NH2) | Imines/Aminals | Condensation |
| Hydrazines (R-NHNH2) | Hydrazones/Pyrazolidines | Condensation |
Electrophilic Transformations of the Imide Nitrogen
The nitrogen atom in the imide ring, while possessing a lone pair of electrons, is generally not strongly nucleophilic due to the delocalization of these electrons across the two adjacent carbonyl groups. However, it can still undergo reactions with potent electrophiles. For example, alkylation or acylation of the nitrogen is theoretically possible, though it would likely require strong electrophilic reagents and specific reaction conditions to overcome the reduced nucleophilicity. Such transformations would lead to the formation of quaternary ammonium (B1175870) salts or N-acyl derivatives, respectively.
Transformations Involving the Spirocyclic Cyclopropane Ring
The most significant aspect of the reactivity of this compound is the presence of the highly strained cyclopropane ring. This strain provides a potent driving force for a variety of ring-opening reactions and rearrangements.
Strain-Induced Ring Opening Reactions and Rearrangements
The cyclopropane ring can be opened under various conditions, including thermal, photochemical, and chemical induction. The release of the approximately 27 kcal/mol of ring strain associated with the cyclopropane moiety is a powerful thermodynamic incentive for these transformations.
Thermal Rearrangements: Upon heating, this compound is expected to undergo rearrangements. One plausible pathway is a vinylcyclopropane-cyclopentene type rearrangement, where cleavage of one of the C-C bonds of the cyclopropane ring is followed by cyclization to form a new five-membered ring fused to the original heterocyclic core.
Photochemical Reactions: Photolysis can also induce ring-opening and rearrangement. Irradiation with UV light could lead to the formation of diradical intermediates, which can then undergo a variety of subsequent reactions, including intramolecular cyclizations or reactions with external reagents.
Acid-Catalyzed Ring Opening: In the presence of strong acids, the cyclopropane ring can be protonated, leading to a carbocationic intermediate that is susceptible to nucleophilic attack. The nature of the nucleophile and the reaction conditions will determine the final product.
Nucleophilic Ring Opening: Strong nucleophiles can attack one of the cyclopropane carbons, leading to a ring-opened carbanionic intermediate. Subsequent protonation or reaction with an electrophile would yield the final product.
Regioselectivity and Stereospecificity in Ring Fission
The regioselectivity of the cyclopropane ring-opening is influenced by both steric and electronic factors. In the case of nucleophilic attack, the nucleophile will preferentially attack the least sterically hindered carbon of the cyclopropane ring. Electronic effects, such as the presence of the electron-withdrawing dione moiety, can also influence the site of attack.
The stereospecificity of these reactions is often high. For concerted reactions, the stereochemistry of the starting material will dictate the stereochemistry of the product according to the principles of orbital symmetry (Woodward-Hoffmann rules). For stepwise reactions proceeding through intermediates, the stereochemical outcome will depend on the relative rates of bond rotation and subsequent reaction of the intermediate.
Mechanistic Investigations of Key Reactions
Detailed mechanistic studies of the reactions of this compound are crucial for understanding and predicting its chemical behavior. Techniques such as kinetic studies, isotopic labeling, and computational modeling can provide valuable insights into the transition states and intermediates involved in its transformations.
For example, a computational study of the thermal rearrangement could elucidate the energy barriers for different possible pathways and predict the most likely product. Similarly, isotopic labeling experiments could be used to trace the fate of specific atoms during a reaction, providing definitive evidence for a proposed mechanism.
| Reaction Type | Key Mechanistic Features |
| Nucleophilic Ring Opening | Formation of a carbanionic intermediate; regioselectivity governed by sterics and electronics. |
| Acid-Catalyzed Ring Opening | Formation of a carbocationic intermediate; potential for rearrangements. |
| Thermal Rearrangement | Often proceeds through a diradical or zwitterionic intermediate; can be concerted or stepwise. |
Elucidation of Reaction Pathways and Intermediates
Detailed experimental studies elucidating the specific reaction pathways and intermediates for this compound are not extensively reported in the current body of scientific literature. However, based on the chemistry of related dicarbonyl compounds, several potential reaction pathways can be postulated. For instance, intramolecular aldol (B89426) reactions are common for 1,4- and 1,5-dicarbonyl compounds, leading to the formation of cyclic products. In the case of this compound, the relative orientation of the carbonyl groups could potentially allow for analogous intramolecular cyclizations under basic conditions, although the steric hindrance and ring strain of the spirocyclic system would play a significant role in the feasibility and outcome of such reactions.
Furthermore, the presence of the strained cyclopropane ring suggests that reactions leading to ring-opening would be thermodynamically favorable. Such strain-release driven reactions are a powerful tool in organic synthesis. For example, spirocyclization of bicyclo[1.1.0]butanes, which also feature significant ring strain, has been utilized to synthesize various spirocyclic scaffolds. rsc.org While the strain in a spiro[2.4]heptane system is less severe, it is nonetheless a driving force for certain chemical transformations.
Transition State Analysis and Energy Landscapes
A thorough understanding of the reactivity of this compound would necessitate computational studies to map out the energy landscapes of its potential reaction pathways and to analyze the structures of the corresponding transition states. Such theoretical investigations could provide invaluable insights into the kinetics and thermodynamics of its transformations, helping to predict the most likely reaction outcomes under various conditions.
For related compounds, computational chemistry has been employed to understand reaction mechanisms. For example, in the synthesis of N-1 monosubstituted spiro carbocyclic imidazolidine-2,4-diones, structure optimization was used to determine the energy minima conformation of the target compound. mdpi.com Similar computational approaches would be essential to explore the energy profiles of reactions involving this compound, including the activation barriers for ring-opening processes or nucleophilic additions to the carbonyl groups. The stability of potential intermediates, such as enolates, would also be a critical factor in determining the reaction pathways. The reversibility of steps in a reaction mechanism often dictates the final product distribution, with the more stable, strain-free products being favored at equilibrium. libretexts.org
Influence of Substituents on Chemical Reactivity and Selectivity
The reactivity and selectivity of the 5-azaspiro[2.4]heptane-4,7-dione core are expected to be significantly influenced by the nature of the substituent on the nitrogen atom. The methyl group in this compound, for instance, will have a different electronic and steric effect compared to other alkyl or aryl groups.
The electronic nature of the N-substituent will directly impact the nucleophilicity of the nitrogen atom and the electrophilicity of the adjacent carbonyl carbons. Electron-donating groups would be expected to increase the electron density on the nitrogen, potentially influencing its participation in reactions. Conversely, electron-withdrawing groups would decrease the nucleophilicity of the nitrogen and could increase the susceptibility of the carbonyl groups to nucleophilic attack.
Steric hindrance from bulky substituents on the nitrogen could also play a crucial role in directing the stereochemical outcome of reactions, potentially blocking certain reaction pathways or favoring the formation of specific stereoisomers.
Rationale for Comprehensive Academic Investigation of 5 Methyl 5 Azaspiro 2.4 Heptane 4,7 Dione
The academic investigation of 5-Methyl-5-azaspiro[2.4]heptane-4,7-dione is justified by several key factors rooted in its unique molecular architecture. The compound serves as an exemplary model for studying the interplay of several important chemical features within a single, compact scaffold.
Firstly, the molecule's pronounced three-dimensionality, conferred by the spirocyclic junction, makes it a valuable building block for creating topologically diverse compound libraries aimed at modern drug discovery challenges. selvita.comnih.gov Secondly, the embedded high-energy cyclopropane (B1198618) ring presents opportunities for exploring strain-release-driven synthetic methodologies.
Furthermore, derivatives of the parent 5-azaspiro[2.4]heptane core have demonstrated significant biological activity. For instance, various analogues have been investigated as potent orexin (B13118510) receptor antagonists, which have applications in treating sleep disorders. This established biological relevance provides a strong impetus for the synthesis and evaluation of new derivatives like this compound to explore structure-activity relationships and potentially identify new therapeutic agents. The synthesis of spiro compounds, particularly those with complex functional groups, remains a challenge for organic chemists, making the development of efficient synthetic routes to this scaffold a worthy academic pursuit. digitellinc.comresearchgate.net
Advanced Spectroscopic and Structural Analysis of 5 Methyl 5 Azaspiro 2.4 Heptane 4,7 Dione
High-Resolution Mass Spectrometry for Fragmentation Pathways and Isotopic Profiling
High-resolution mass spectrometry (HRMS) is an indispensable analytical technique for the structural elucidation of novel compounds, providing precise mass measurements that facilitate the determination of elemental compositions and the investigation of complex fragmentation patterns. In the analysis of 5-Methyl-5-azaspiro[2.4]heptane-4,7-dione, HRMS offers deep insights into its gas-phase ion chemistry, revealing characteristic fragmentation pathways and a distinct isotopic signature.
Under electron ionization (EI), the molecule is expected to form a molecular ion (M•+), whose high-resolution mass can be precisely measured, confirming its elemental formula of C7H9NO2. The subsequent fragmentation of this molecular ion is dictated by the inherent structural features of the compound, namely the spirocyclic cyclopropane (B1198618) ring, the five-membered dione (B5365651) ring, and the N-methyl substituent.
Predicted Fragmentation Pathways
The fragmentation of this compound is anticipated to proceed through several key pathways, driven by the relative stability of the resulting fragment ions and neutral losses. The succinimide-like core, the spiro-fused cyclopropane, and the N-methyl group each provide energetically favorable sites for bond cleavage.
A primary fragmentation event is the alpha-cleavage adjacent to the carbonyl groups. This can lead to the loss of a carbonyl group (CO) or the entire cyclopropane ring system. Another significant fragmentation pathway likely involves the cleavage of the N-CH3 bond, resulting in the loss of a methyl radical (•CH3). The spirocyclic nature of the molecule also introduces unique fragmentation possibilities, including ring-opening of the cyclopropane moiety followed by rearrangement and subsequent fragmentation.
Based on the analysis of related azaspiro and dione compounds, the following table outlines the plausible fragmentation pathways for this compound.
| Fragment Ion (m/z) | Proposed Elemental Composition | Proposed Neutral Loss | Potential Fragmentation Pathway |
| [M-CH3]+ | C6H6NO2+ | •CH3 | Loss of the N-methyl group. |
| [M-CO]+• | C6H9NO+• | CO | Loss of a carbonyl group from the dione ring. |
| [M-C2H4]+• | C5H5NO2+• | C2H4 | Retro-Diels-Alder type fragmentation of the cyclopropane ring. |
| [M-CO-CH3]+ | C5H3NO+ | CO, •CH3 | Sequential loss of a carbonyl group and a methyl radical. |
Isotopic Profiling
The isotopic profile of this compound is determined by the natural abundance of the isotopes of its constituent elements: carbon (¹²C, ¹³C), hydrogen (¹H, ²H), nitrogen (¹⁴N, ¹⁵N), and oxygen (¹⁶O, ¹⁷O, ¹⁸O). High-resolution mass spectrometry can resolve the isotopic peaks, and their relative abundances can be compared to the theoretical distribution calculated from the elemental formula.
The presence of one nitrogen atom introduces a notable contribution from the ¹⁵N isotope, while the seven carbon atoms contribute significantly to the M+1 peak due to the natural abundance of ¹³C. The two oxygen atoms also contribute to the M+2 peak through the ¹⁸O isotope. The theoretical isotopic distribution provides a valuable confirmation of the elemental composition derived from the accurate mass measurement of the monoisotopic peak.
The following table summarizes the theoretical isotopic distribution for the molecular ion of this compound (C7H9NO2).
| Isotopologue | Mass (Da) | Relative Abundance (%) |
| M (¹²C₇¹H₉¹⁴N¹⁶O₂) | 139.0633 | 100.00 |
| M+1 | 140.0667 | 7.78 |
| M+2 | 141.0691 | 0.69 |
Computational Chemistry and Theoretical Studies on 5 Methyl 5 Azaspiro 2.4 Heptane 4,7 Dione
Quantum Chemical Calculations of Electronic Structure and Properties
No published studies using Density Functional Theory (DFT) to optimize the geometry or calculate the energetics of 5-Methyl-5-azaspiro[2.4]heptane-4,7-dione were found. Such a study would typically involve various functionals and basis sets to determine the molecule's most stable three-dimensional structure and thermodynamic properties.
There are no available Frontier Molecular Orbital (FMO) analyses for this compound. This type of analysis would calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict the molecule's reactivity, electrophilic and nucleophilic sites, and kinetic stability.
Prediction of Spectroscopic Parameters (NMR, IR) from First Principles
No computational studies predicting the NMR or IR spectra of this compound could be located. These theoretical calculations are used to complement experimental data by assigning specific spectral peaks to the molecule's atoms and vibrational modes.
Molecular Dynamics Simulations for Conformational Dynamics and Solvent Effects
Information on molecular dynamics (MD) simulations to study the conformational changes or the influence of solvents on this compound is not available in the literature. MD simulations would provide insight into the molecule's behavior and flexibility over time in different environments.
Computational Modeling of Reaction Mechanisms
There are no published reports on the computational modeling of reaction mechanisms involving this molecule, including the characterization of transition states or the mapping of Intrinsic Reaction Coordinate (IRC) pathways. These studies are essential for understanding the step-by-step process of a chemical reaction and determining its feasibility and kinetics.
Analysis of Strain Energy Release and Delocalization Effects on Reactivity
The reactivity of this compound is intrinsically linked to the substantial strain energy inherent in its spirocyclic framework, particularly within the three-membered cyclopropane (B1198618) ring. Computational studies, often employing Density Functional Theory (DFT) methods, are crucial in quantifying this strain and understanding its implications for chemical transformations.
The strain energy in spirocyclic systems can be conceptualized as the sum of the strain energies of the constituent rings, with an additional contribution from the spiro center. For this compound, the primary contributor to this strain is the cyclopropane ring, which forces C-C-C bond angles to approximately 60°, a significant deviation from the ideal sp³ hybridization angle of 109.5°. This angular strain, coupled with torsional strain, results in a high-energy molecule predisposed to reactions that can alleviate this strain.
Theoretical calculations can predict the strain energy by comparing the calculated heat of formation of the molecule with a hypothetical strain-free reference compound. Reactions that involve the opening of the cyclopropane ring are thermodynamically favored due to the release of this substantial strain energy. Computational models can simulate reaction pathways and calculate activation barriers for such processes, providing insight into the kinetic feasibility of different transformations.
Delocalization of electron density also plays a critical role in the molecule's reactivity. In the five-membered dione (B5365651) ring, the lone pairs on the nitrogen and oxygen atoms can interact with the carbonyl groups. This delocalization can be analyzed through computational techniques such as Natural Bond Orbital (NBO) analysis, which provides information about electron density distribution and orbital interactions.
The interplay between the strained cyclopropane ring and the electronic environment of the dione moiety is a key area of theoretical investigation. The spirocyclic linkage can influence the electronic communication between the two ring systems. Frontier Molecular Orbital (FMO) theory is a powerful tool in this context. The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) dictate the molecule's susceptibility to nucleophilic and electrophilic attack.
For instance, a lower HOMO-LUMO energy gap, as calculated by DFT methods, generally indicates higher reactivity. rsc.org In a study on structurally related spiro compounds containing a cyclopentane-1,3-dione ring, DFT calculations at the B3LYP/6-311G+(d,p) level were used to determine that a lower orbital energy gap correlates with greater reactivity and lesser stability. rsc.org This principle can be applied to this compound to predict its reactive sites. The distribution of the HOMO and LUMO across the molecule can pinpoint the atoms most likely to participate in chemical reactions. For example, if the LUMO is localized on the carbonyl carbons, these sites would be predicted to be susceptible to nucleophilic attack.
The following table illustrates hypothetical HOMO-LUMO energy gaps for a series of azaspiro[2.4]heptane-4,7-dione analogues, demonstrating how modifications to the core structure could influence reactivity.
| Compound | Substituent on N | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Predicted Reactivity |
| 1 | -CH₃ | -6.8 | -1.5 | 5.3 | Moderate |
| 2 | -H | -7.0 | -1.4 | 5.6 | Lower |
| 3 | -COCH₃ | -7.2 | -1.8 | 5.4 | Moderate |
| 4 | -Ph | -6.5 | -1.7 | 4.8 | Higher |
This table is illustrative and based on general principles of substituent effects on electronic structure. Actual values would require specific computational calculations.
In Silico Design and Prediction of Novel Azaspiro[2.4]heptane-4,7-dione Analogues
The unique three-dimensional structure of spirocyclic compounds makes them attractive scaffolds in medicinal chemistry and materials science. In silico methods are instrumental in the rational design of novel analogues of this compound with tailored properties.
Computational design strategies often begin with the core scaffold of 5-azaspiro[2.4]heptane-4,7-dione. Virtual libraries of derivatives can be generated by systematically modifying the substituent on the nitrogen atom or by introducing functional groups onto the cyclopropane or dione rings. These virtual compounds can then be subjected to a battery of computational analyses to predict their physicochemical and biological properties.
One of the primary goals of in silico design is to predict the biological activity of novel compounds. This is often achieved through molecular docking studies, where the designed analogues are computationally fitted into the binding site of a biological target, such as an enzyme or a receptor. The docking software calculates a binding score, which is an estimate of the binding affinity. This allows for the high-throughput screening of large virtual libraries to identify promising candidates for synthesis and experimental testing.
Quantitative Structure-Activity Relationship (QSAR) models can also be developed. These are statistical models that correlate the chemical structure of a series of compounds with their biological activity. By identifying key molecular descriptors that influence activity, QSAR models can predict the potency of newly designed analogues.
Furthermore, in silico tools are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. Predicting these properties early in the design process is crucial for avoiding costly failures in later stages of drug development. For example, computational models can estimate a compound's solubility, permeability, and potential for off-target toxicity.
The following table provides a hypothetical example of an in silico screening of designed analogues of this compound, predicting their potential as inhibitors of a hypothetical enzyme.
| Analogue ID | Modification | Predicted Binding Affinity (kcal/mol) | Predicted Lipinski's Rule of 5 Compliance | Predicted Aqueous Solubility (logS) |
| AZ-001 | N-benzyl | -8.5 | Yes | -3.2 |
| AZ-002 | N-(4-chlorophenyl) | -9.1 | Yes | -3.8 |
| AZ-003 | 1-methylcyclopropyl | -7.9 | Yes | -2.9 |
| AZ-004 | 6-hydroxy | -8.2 | Yes | -2.5 |
This table is for illustrative purposes. The predicted values are hypothetical and would need to be generated using specific computational software and models.
Role As a Synthetic Building Block and Chemical Scaffold in Organic Synthesis Research
Incorporation of 5-Methyl-5-azaspiro[2.4]heptane-4,7-dione into Complex Molecular Architectures
The 5-azaspiro[2.4]heptane motif is a recognized structural element in medicinal chemistry, valued for its ability to impart specific spatial arrangements to molecular structures. rsc.org This scaffold has been successfully incorporated into larger, biologically active molecules. For instance, research into orexin (B13118510) receptor antagonists identified a series of potent dual orexin 1 and orexin 2 receptor antagonists based on the 5-azaspiro[2.4]heptane core. nih.gov Starting from a different class of compounds, researchers discovered this novel spirocyclic series, highlighting its potential in drug discovery programs. nih.gov The development of these antagonists involved extensive Structure-Activity Relationship (SAR) and pharmacokinetic optimization, demonstrating the scaffold's utility in creating complex and refined pharmaceutical candidates. nih.gov
The synthesis of spiro-fused heterocyclic systems is a significant area of organic chemistry, as these motifs are prevalent in natural products and pharmacologically active compounds. mdpi.combeilstein-journals.org Multi-component reactions (MCRs) have proven to be a highly efficient method for constructing such complex structures in a single step. niscpr.res.in While specific examples detailing the direct use of this compound were not prominent in the reviewed literature, related methodologies illustrate how such scaffolds can be assembled. For example, the three-component cyclocondensation of aldehydes, Meldrum's acid, and urea (B33335) or thiourea (B124793) can produce spiro-fused heterocyclic rings under solvent-free conditions. niscpr.res.in Similarly, isatin (B1672199) is a common starting material in MCRs to build a wide array of spiro-fused frameworks, including spiropyrrolidines. semanticscholar.org These strategies underscore the general principles that could be applied to the azaspiro-dione core for the generation of more elaborate polycyclic systems.
Chiral auxiliaries are crucial tools in asymmetric synthesis, enabling the control of stereochemistry during chemical transformations. sigmaaldrich.com By temporarily attaching a chiral molecule to a prochiral substrate, one can direct the stereochemical outcome of a reaction. sigmaaldrich.com However, a review of available research did not yield specific examples of this compound being employed as a chiral auxiliary or as a precursor for synthesizing ligands for catalysis. The potential for such applications exists given its chiral nature (if synthesized in an enantiomerically pure form) and the presence of coordinating carbonyl groups, but this area appears to be underexplored.
Scaffold Design for Chemical Space Exploration and Diversity-Oriented Synthesis (DOS)
Diversity-oriented synthesis (DOS) aims to create libraries of structurally diverse small molecules to probe biological functions and accelerate drug discovery. semanticscholar.orgmdpi.com The 5-azaspiro[2.4]heptane framework is an excellent candidate for DOS due to its rigid, three-dimensional nature and the presence of functional groups that can be readily modified. nih.gov The synthesis of libraries based on azaspirocycles like 5-azaspiro[2.4]heptanes allows for the exploration of novel regions of chemical space, leading to the identification of new bioactive compounds. nih.gov
The this compound core offers several handles for chemical diversification. The two carbonyl groups of the succinimide (B58015) ring are key reaction sites. Standard organic transformations can be envisioned to introduce a wide variety of functional groups, thereby generating a library of derivatives.
Table 1: Potential Reactions for Diversification of the Azaspiro-Dione Core
| Reaction Type | Target Site(s) | Potential Outcome |
| Reduction | Carbonyl groups | Conversion to alcohols, leading to hydroxylated spirocycles. |
| Grignard Reaction | Carbonyl groups | Addition of alkyl or aryl groups, creating tertiary alcohols. |
| Wittig Reaction | Carbonyl groups | Conversion of C=O to C=C, introducing exocyclic double bonds. |
| Knoevenagel Condensation | Methylene (B1212753) group (C6) | Reaction with aldehydes/ketones to append new substituents. |
| N-dealkylation/N-alkylation | Nitrogen atom (N5) | Removal of the methyl group and introduction of diverse substituents. |
These strategies allow for systematic modification of the core structure, which is a fundamental principle of diversity-oriented synthesis and medicinal chemistry optimization.
The conformational rigidity of a scaffold is a highly desirable trait in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially increasing affinity and selectivity. The spirocyclic nature of the 5-azaspiro[2.4]heptane system locks the relative orientation of the cyclopropane (B1198618) and pyrrolidine (B122466) rings, providing a well-defined and rigid three-dimensional structure. Such constrained scaffolds are of considerable interest for designing peptidomimetics and other therapeutically useful molecules. nih.gov By presenting substituents in a precise spatial arrangement, these rigid cores can facilitate optimal interactions with protein binding sites. mdpi.com The 5-azaspiro[2.4]heptane framework serves as an excellent platform for developing conformationally controlled chemical probes and drug candidates.
Precursor in Materials Science and Supramolecular Chemistry Research
The application of this compound as a precursor in materials science or for the development of supramolecular assemblies is not well-documented in the surveyed scientific literature. While heterocyclic compounds, in general, are used to create polymers, organic frameworks, and other advanced materials, specific research detailing the use of this particular azaspiro-dione in these fields was not identified.
Synthesis and Investigation of Derivatives and Analogues of the Azaspiro 2.4 Heptane 4,7 Dione Core
Systematic N-Substitution and its Impact on Reactivity and Conformational Landscape
The reactivity of the succinimide (B58015) ring is intrinsically linked to the nature of the N-substituent. Electron-donating groups (EDGs) attached to the nitrogen atom increase the electron density on the carbonyl carbons, thereby reducing their electrophilicity and rendering them less susceptible to nucleophilic attack. Conversely, electron-withdrawing groups (EWGs) decrease the electron density at the carbonyl centers, enhancing their reactivity towards nucleophiles. This principle is a cornerstone in controlling the chemical behavior of the azaspiro[2.4]heptane-4,7-dione system.
The conformational landscape of the molecule is also profoundly affected by the steric bulk and electronic nature of the N-substituent. The substituent can influence the puckering of the five-membered ring and the relative orientation of the two ring systems. For instance, a bulky N-substituent may favor a conformation that minimizes steric interactions, which in turn can affect the accessibility of the carbonyl groups to incoming reagents.
While extensive research on the conformational analysis of 5-methyl-5-azaspiro[2.4]heptane-4,7-dione itself is not widely available in the public domain, studies on analogous N-substituted five-membered heterocycles provide valuable insights. Quantum-chemical calculations on such systems have shown that the positions of endocyclic nitrogen atoms relative to a substituent profoundly influence its properties. rsc.org
Below is a table illustrating the types of N-substituted derivatives of the parent 5-azaspiro[2.4]heptane-4,7-dione that have been reported in chemical literature and databases, highlighting the diversity of accessible analogues.
| Substituent at N-5 | Compound Name | CAS Number |
| Methyl | This compound | Not available |
| Benzyl | 5-Benzyl-5-azaspiro[2.4]heptane-4,7-dione | 129306-04-3 nih.gov |
| Substituted Phenyl Ethyl | Methyl-5-(1-(4-substituted)phenylethyl)-5-azaspiro[2.4]heptanecarboxylate derivatives | Not available researchgate.net |
Modifications of the Cyclopropane (B1198618) Ring System and its Influence on Strain Energy
The cyclopropane ring in the azaspiro[2.4]heptane-4,7-dione core is a source of significant ring strain, which is a key determinant of the molecule's reactivity. Modifications to this three-membered ring, such as the introduction of substituents, can further modulate this strain energy and, consequently, the chemical behavior of the entire molecule. The inherent strain makes the cyclopropane ring susceptible to ring-opening reactions under certain conditions, a reactivity that can be harnessed for synthetic purposes.
The strain energy of a cyclopropane ring can be influenced by the electronic nature of its substituents. Electron-withdrawing groups, for example, can affect the stability of the ring. Computational studies on fluorinated cyclopropanes have shown that perfluorination markedly increases the strain energy compared to the parent hydrocarbon. researchgate.net This suggests that the introduction of electron-withdrawing substituents on the cyclopropane moiety of the azaspiro[2.4]heptane-4,7-dione would likely increase its propensity for ring-opening reactions.
The concept of delocalization also plays a crucial role alongside strain release in determining the reactivity of cyclopropanes. While absolute strain energy is a significant factor, electronic delocalization can boost or even dominate reactivity. nih.govacs.org Therefore, substituents that can participate in or influence electronic delocalization within the cyclopropane ring are expected to have a profound effect on the reactivity of the azaspiro compound.
Experimental determination of ring strain can be complex, but computational methods, such as DFT calculations, provide reliable estimates. The table below presents theoretical strain energies for a series of substituted cyclopropanes, illustrating the impact of substitution on this critical parameter.
| Cyclopropane Derivative | Substituent(s) | Calculated Strain Energy (kcal/mol) |
| Cyclopropane | None | ~27.5 |
| Methylcyclopropane | Methyl | ~28.2 |
| 1,1-Dimethylcyclopropane | 2 x Methyl (geminal) | ~29.0 |
| 1,1-Dichlorocyclopropane | 2 x Chloro (geminal) | ~33.0 |
| 1,1-Difluorocyclopropane | 2 x Fluoro (geminal) | ~42.4 researchgate.net |
| Hexafluorocyclopropane | 6 x Fluoro | Significantly higher than cyclopropane researchgate.net |
Note: These values are illustrative and can vary depending on the computational method used. The trend of increasing strain with electron-withdrawing geminal substituents is a key takeaway.
Functionalization and Derivatization of the Dione (B5365651) Moieties
The two carbonyl groups of the succinimide ring in this compound are prime sites for functionalization and derivatization. These electrophilic centers can react with a variety of nucleophiles, leading to a wide range of derivatives with potentially new chemical and biological properties.
One common reaction of diones is the Wittig reaction , which can be employed to convert one or both of the carbonyl groups into exocyclic double bonds. google.com This transformation opens up possibilities for further synthetic manipulations, such as additions to the newly formed alkene.
The carbonyl groups can also undergo condensation reactions with primary amines and their derivatives to form imines, oximes, and hydrazones . For instance, reaction with hydroxylamine (B1172632) would yield the corresponding mono- or dioxime, while reaction with hydrazine (B178648) or substituted hydrazines would produce hydrazones. mdpi.comnih.gov These reactions are fundamental in organic synthesis and can be used to introduce diverse functionalities into the azaspiro scaffold.
Selective reduction of one of the two carbonyl groups would lead to the corresponding hydroxy-pyrrolidinone derivative. Achieving such selectivity can be challenging but could be accomplished through the use of sterically hindered reducing agents or by exploiting subtle differences in the electronic environment of the two carbonyls.
The active methylene (B1212753) group flanked by the two carbonyls in the parent, unsubstituted 5-azaspiro[2.4]heptane-4,7-dione could potentially participate in Knoevenagel-type condensations with aldehydes and ketones in the presence of a base. However, in the 5-methyl derivative, this position is blocked.
The following table summarizes potential functionalization reactions of the dione moieties:
| Reaction Type | Reagent(s) | Potential Product(s) |
| Wittig Reaction | Phosphonium ylides (e.g., Ph₃P=CH₂) | Mono- or di-exo-methylene derivatives |
| Oximation | Hydroxylamine (NH₂OH) | Mono- or di-oxime derivatives |
| Hydrazone Formation | Hydrazine (N₂H₄) or substituted hydrazines | Mono- or di-hydrazone derivatives |
| Selective Reduction | Sterically hindered hydrides (e.g., L-Selectride®) | Hydroxy-pyrrolidinone derivative |
Structure-Reactivity Relationships within the Azaspiro[2.4]heptane-4,7-dione Family
The systematic modifications described in the preceding sections allow for the establishment of structure-reactivity relationships (SRRs) within the azaspiro[2.4]heptane-4,7-dione family. By correlating changes in the molecular structure with observed chemical reactivity, a predictive understanding of the behavior of these compounds can be developed.
Electronic Effects: The electronic nature of substituents on both the nitrogen atom and the cyclopropane ring plays a pivotal role in determining the reactivity of the dione carbonyls. As previously discussed, electron-withdrawing groups on the nitrogen enhance the electrophilicity of the carbonyls, while electron-donating groups have the opposite effect. Similarly, electron-withdrawing substituents on the cyclopropane ring can increase ring strain and potentially influence the electronic properties of the adjacent succinimide ring through space.
Steric Effects: The steric hindrance imposed by bulky substituents, particularly at the N-5 position, can significantly impact the accessibility of the carbonyl groups to nucleophiles. A large substituent may shield one or both carbonyls, leading to reduced reaction rates or even altered regioselectivity in cases where the two carbonyls are electronically distinct.
Quantitative structure-activity relationship (QSAR) studies, which mathematically correlate chemical structure with activity, could be a powerful tool for elucidating these relationships. nih.govnih.gov By developing QSAR models, it may be possible to predict the reactivity of novel azaspiro[2.4]heptane-4,7-dione derivatives before their synthesis, thus guiding the design of compounds with desired properties.
Future Research Directions and Emerging Opportunities
Development of Novel and Highly Efficient Catalytic Methods for Spiro-Dione Synthesis
The synthesis of spirocyclic frameworks, particularly those containing strained three-membered rings, remains a formidable challenge in organic chemistry. Current synthetic routes often require harsh reaction conditions, multi-step procedures, and suffer from low yields. The development of novel and efficient catalytic methods is therefore a critical research direction. Future endeavors will likely focus on:
Asymmetric Catalysis: The creation of chiral spiro-diones is of paramount importance for applications in drug discovery. The development of enantioselective catalytic systems, potentially utilizing transition metals with chiral ligands or organocatalysts, will be instrumental in accessing single enantiomers of 5-Methyl-5-azaspiro[2.4]heptane-4,7-dione and its derivatives.
Multicomponent Reactions: One-pot multicomponent reactions offer a streamlined and atom-economical approach to complex molecules. Designing novel multicomponent strategies that can assemble the azaspiro[2.4]heptane-4,7-dione core from simple, readily available starting materials would represent a significant advancement. For instance, the use of nano-ZnO as a reusable and eco-friendly catalyst has shown promise in the synthesis of other novel spiro derivatives through one-pot three-component reactions. nih.gov
Photoredox and Electrochemical Catalysis: These modern synthetic techniques provide unique pathways for bond formation under mild conditions. Exploring their application in the construction of the spirocyclic system could lead to unprecedented synthetic routes with improved efficiency and functional group tolerance.
Exploration of Unprecedented Reactivity Modes for the Azaspiro[2.4]heptane-4,7-dione Scaffold
The inherent ring strain of the cyclopropane (B1198618) moiety and the presence of two reactive carbonyl groups in the succinimide (B58015) ring suggest a rich and largely unexplored reactivity profile for this compound. Future research should aim to uncover and harness these unique chemical properties:
Ring-Opening Reactions: The strained cyclopropane ring is susceptible to cleavage under various conditions. Investigating controlled ring-opening reactions could provide access to a diverse range of novel heterocyclic structures that are not easily accessible through conventional methods.
Functionalization of the Dione (B5365651) Moiety: The carbonyl groups offer multiple handles for chemical modification. Exploring selective reactions at these sites, such as aldol (B89426) condensations, Knoevenagel condensations, and olefination reactions, could lead to a library of derivatives with tailored properties.
Domino and Cascade Reactions: The strategic design of reactions that trigger a cascade of bond-forming events, initiated by the unique reactivity of the scaffold, could enable the rapid construction of highly complex molecular architectures from a simple starting point.
Integration with Flow Chemistry and Automated Synthesis Platforms
The translation of novel synthetic methodologies from the laboratory to industrial-scale production often faces challenges related to safety, scalability, and reproducibility. Flow chemistry and automated synthesis offer elegant solutions to these problems. researchgate.netsyrris.com The integration of the synthesis of this compound and its derivatives with these technologies is a promising avenue for future research.
Key advantages include:
Enhanced Safety and Control: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, minimizing the risks associated with highly exothermic or hazardous reactions. researchgate.net
Improved Efficiency and Yield: The high surface-area-to-volume ratio in flow reactors can lead to enhanced reaction rates and improved yields compared to traditional batch processes. researchgate.net
Rapid Library Synthesis: Automated platforms can be programmed to perform a large number of reactions in parallel, enabling the rapid generation of a library of derivatives for high-throughput screening in drug discovery programs. syrris.comchemrxiv.org The development of continuous flow methods for the synthesis of spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione derivatives has demonstrated the feasibility of this approach for related spirocyclic systems. mdpi.com
Advanced Computational Methodologies for Predictive Design and Mechanistic Insights
Computational chemistry has become an indispensable tool in modern chemical research. The application of advanced computational methodologies to the study of this compound can provide valuable insights and guide experimental efforts.
Predictive Modeling: Density Functional Theory (DFT) and other quantum mechanical methods can be used to predict the reactivity, spectral properties, and conformational preferences of the molecule. This can aid in the rational design of new derivatives with desired electronic and steric properties.
Mechanistic Elucidation: Computational studies can be employed to elucidate the mechanisms of novel reactions involving the azaspiro[2.4]heptane-4,7-dione scaffold. Understanding the reaction pathways and transition states can help in optimizing reaction conditions and designing more efficient catalysts.
Virtual Screening: In the context of drug discovery, computational docking and molecular dynamics simulations can be used to predict the binding affinity of this compound derivatives to specific biological targets, thereby accelerating the identification of potential drug candidates.
Potential for Applications in Smart Materials and Chemical Sensing Technologies
The unique electronic and structural features of this compound suggest potential applications beyond the traditional realm of medicinal chemistry.
Polymer Chemistry: The dione functionality could be utilized for the synthesis of novel polymers with unique properties. For example, the molecule could be incorporated as a monomer in polymerization reactions to create materials with tailored thermal, mechanical, or optical properties.
Chemical Sensors: The reactivity of the scaffold towards specific analytes could be exploited for the development of chemical sensors. For instance, a derivative of this compound could be designed to undergo a colorimetric or fluorescent change upon binding to a target molecule, enabling its detection.
Molecular Switches: The potential for conformational changes or reversible reactions within the scaffold could be explored for the development of molecular switches, which have applications in molecular electronics and data storage.
Conclusion and Outlook
Summary of Academic Contributions to 5-Methyl-5-azaspiro[2.4]heptane-4,7-dione Research
Academic research into azaspirocyclic compounds has primarily focused on their synthesis and potential applications in drug discovery. The rigid, three-dimensional structure of these molecules makes them attractive scaffolds for developing new therapeutic agents. researchgate.netnih.govwalshmedicalmedia.com The introduction of a spiro center can lead to improved pharmacological properties, such as enhanced binding to target proteins and increased metabolic stability. researchgate.net
While specific studies on this compound are not extensively documented in publicly available literature, the academic community has made significant strides in the synthesis and characterization of related azaspiro[2.4]heptane derivatives. For instance, methodologies for the construction of the 5-azaspiro[2.4]heptane core have been developed, often as part of broader efforts to create libraries of spirocyclic compounds for high-throughput screening. researchgate.net
Research on similar dione-containing azaspirocycles, such as 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives, has demonstrated their potential as anticancer agents. nih.govnih.gov These studies highlight the importance of the spirocyclic dione (B5365651) framework in medicinal chemistry and suggest a promising area of investigation for this compound. The N-methyl group in the target molecule is a common modification in medicinal chemistry to enhance properties such as solubility and cell permeability.
Outstanding Challenges and Promising Avenues in Azaspirocyclic Chemistry
Despite the significant interest in azaspirocyclic compounds, their synthesis presents several challenges. The construction of the spirocyclic core, particularly with control over stereochemistry at the spiro-carbon, can be complex. rsc.org The development of efficient and stereoselective synthetic routes remains a key focus for organic chemists.
Key challenges in the synthesis of compounds like this compound include:
Stereocontrol: The creation of the quaternary spiro-carbon in a stereodefined manner is a significant hurdle.
Ring Strain: The spirocyclic system can introduce ring strain, which may affect the stability and reactivity of the molecule.
Functionalization: The selective functionalization of the azaspirocyclic scaffold can be challenging but is crucial for tuning the molecule's properties.
Promising avenues for future research in this area include the development of novel catalytic methods for the asymmetric synthesis of azaspirocycles. chemrxiv.org The use of computational modeling to predict the properties and reactivity of new azaspirocyclic compounds could also accelerate the discovery of novel molecules with desired functions. nih.gov Furthermore, exploring the reactivity of the dione functional groups in this compound could lead to the synthesis of a diverse range of derivatives with unique biological activities.
Broader Impact on Fundamental Organic Synthesis and Chemical Innovation
The study of azaspirocyclic compounds like this compound has a broader impact on the field of organic synthesis and chemical innovation. The development of new synthetic methods for these complex molecules often leads to the discovery of novel reactions and catalysts that can be applied to the synthesis of other important compounds.
The unique three-dimensional shapes of spirocycles are "escaping flatland" in drug design, moving away from traditional planar aromatic structures. univ.kiev.ua This shift towards more complex, sp³-rich molecules is a significant trend in medicinal chemistry, and azaspirocycles are at the forefront of this movement. The insights gained from studying these molecules contribute to a deeper understanding of structure-activity relationships and help in the design of more effective and selective drugs. nih.gov
Q & A
Q. How can researchers ensure reproducibility in scaled-up synthesis?
Q. What role do spirocyclic compounds like this play in novel drug delivery systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
